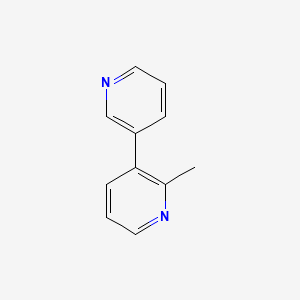

2-Methyl-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-11(5-3-7-13-9)10-4-2-6-12-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFVLHIZFYGZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673533 | |

| Record name | 2-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-04-1 | |

| Record name | 2-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2 Methyl 3,3 Bipyridine and Analogous Ligands

Ligand Design Principles and Chelation Properties

The design of ligands is a critical aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The 2-Methyl-3,3'-bipyridine framework embodies key principles that make it an intriguing subject of study.

Bidentate N-Donor Coordination Modes

Like its parent compound, 2,2'-bipyridine (B1663995), this compound functions as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. wikipedia.org This chelation is a fundamental aspect of its coordination chemistry, leading to the formation of stable complexes with a variety of transition metals. wikipedia.orglookchem.com The two nitrogen atoms act as a pair of electron donors, forming a coordination bond with the metal ion. This bidentate nature is crucial for its role in forming stable complexes, which is a key area of interest in both academic and industrial research. lookchem.com

Chelate Ring Formation and Stability

The stability of complexes can be quantified by their formation constants (β). For instance, a comparison between the formation of a nickel(II) complex with 2,2'-bipyridine and with the monodentate ligand pyridine (B92270) demonstrates the significant stabilizing effect of chelation. uwimona.edu.jm While the enthalpy changes (ΔH°) for the formation of complexes with monodentate and bidentate ligands are often similar, the entropy change (ΔS°) is significantly more favorable for chelate formation. libretexts.orguwimona.edu.jm

Impact of Methyl Substitution on Ligand Conformation and Coordination Geometry

The introduction of a methyl group at the 2-position of the 3,3'-bipyridine (B1266100) scaffold has a profound impact on the ligand's conformation and the geometry of its metal complexes. This substitution introduces steric hindrance that can influence the planarity of the bipyridine system and the coordination environment around the metal center.

In uncomplexed bipyridine analogs, the presence of a methyl group at a position adjacent to the inter-ring bond can force the two pyridine rings to adopt a more twisted conformation to alleviate steric strain. ias.ac.innih.gov For example, theoretical studies on milrinone, a bipyridine derivative with a methyl group at the C2 position, show a significant torsional angle between the pyridine rings compared to its non-methylated analog, amrinone. ias.ac.in This steric interaction can lead to a less flexible molecule. ias.ac.in

When coordinated to a metal, the steric bulk of the methyl group can cause distortions in the resulting complex. For instance, in platinum(II) complexes of dimethyl-2,2'-bipyridine isomers, the presence of methyl groups at the 6,6'-positions leads to significant distortion, with a large bowing angle of the pyridyl rings due to repulsion with the cis chloro ligands. nih.gov In contrast, methyl substitution at the 4,4'- and 5,5'-positions results in only minor distortions. nih.gov This highlights how the position of the methyl group is a critical factor in determining the final geometry of the complex. The steric clash between substituents on opposing ligands can also lead to deformations in bis-bipyridine complexes. wikipedia.orgnih.gov

Formation and Structural Characteristics of Transition Metal Complexes

The unique properties of this compound and its analogs have led to the synthesis and characterization of a wide array of transition metal complexes, including both homoleptic and heteroleptic species.

Synthesis of Homoleptic Complexes

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. The synthesis of homoleptic complexes with bipyridine-type ligands is a well-established area of research. wikipedia.orgnih.gov These complexes, often with the general formula [M(L)₃]ⁿ⁺ (where L is the bidentate ligand), typically adopt an octahedral geometry and can exist as enantiomeric pairs. wikipedia.org

The synthesis of homoleptic copper(I) complexes with substituted bipyridine ligands, such as [Cu(2,2'-6,6'-Me₂-bpy)₂]⁺[PF₆]⁻, has been reported. acs.org The degree of methyl substitution on the bipyridine ligands can influence the electrochemical potential of the copper center due to both steric and electronic effects. acs.org Theoretical calculations on such complexes help in understanding their structure and stability in solution. acs.org

Table 1: Examples of Homoleptic Transition Metal Complexes with Substituted Bipyridine Ligands

| Complex | Metal Ion | Ligand | Key Feature | Reference |

| [Cu(2,2'-6,6'-Me₂-bpy)₂]⁺[PF₆]⁻ | Cu(I) | 6,6'-dimethyl-2,2'-bipyridine | Methyl substitution impacts electrochemical potential | acs.org |

| [Ru(4,4',6,6'-tetramethyl-2,2'-bipyridyl)₃]²⁺ | Ru(II) | 4,4',6,6'-tetramethyl-2,2'-bipyridine | Strain-inducing methyl groups lead to photolability | nih.gov |

| [Fe(bipy)₃]²⁺ | Fe(II) | 2,2'-bipyridine | Used for colorimetric analysis of iron | wikipedia.org |

Preparation and Characterization of Heteroleptic and Mixed-Ligand Complexes

Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of these complexes allows for the fine-tuning of the electronic and steric properties of the metal center, leading to a wide range of applications.

The preparation of heteroleptic ruthenium(II) complexes, for example, often involves a step-wise synthesis. A common precursor is [Ru(bpy)₂Cl₂], which can be reacted with a third, different bipyridyl-type ligand to form the desired heteroleptic complex. nih.govuark.edu Another approach involves the synthesis of a precursor like cis-[Ru(bpy)₂Cl₂], followed by reaction with another ligand. uark.edu Purification of these complexes often requires chromatographic techniques. uark.edu

A variety of heteroleptic complexes have been synthesized and characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. uark.eduacs.orgnih.gov For instance, a series of novel ruthenium(II) complexes with the formula Ru(4,4'-X₂-bpy)₂(Mebpy-CN)₂ (where X is an electron-donating group and Mebpy-CN is 4-methyl-2,2'-bipyridine-4'-carbonitrile) have been prepared. acs.org The inclusion of different substituents allows for the fine-tuning of the physicochemical properties of the complexes. acs.org

Mixed-ligand complexes involving bipyridine and other types of ligands, such as Schiff bases, have also been synthesized. frontiersin.orgprimescholars.comnih.gov These complexes can exhibit interesting biological activities. frontiersin.orgnih.gov The coordination environment in these complexes is often characterized by techniques like IR and UV-Vis spectroscopy, which provide information about the bonding between the ligands and the metal ion. frontiersin.orgprimescholars.com For example, in a mixed-ligand Cu(II) complex with a Schiff base and 2,2'-bipyridine, IR spectroscopy can confirm the coordination of both ligands to the metal center. primescholars.com

Table 2: Examples of Heteroleptic and Mixed-Ligand Complexes

| Complex Type | Metal Ion | Ligands | Characterization Techniques | Reference |

| [Ru(4,4'-X₂-bpy)₂(Mebpy-CN)]²⁺ | Ru(II) | Substituted bipyridines, Mebpy-CN | NMR, Mass Spectrometry, Electrochemical studies | acs.org |

| [Ru(dmbpy)(dtbbpy)(p-COOMe-styryl-bpy)]²⁺ | Ru(II) | dmbpy, dtbbpy, styryl-bpy | 2D NMR | nih.gov |

| [M(L1)(L2)]²⁺ (M=Cu, Ni) | Cu(II), Ni(II) | Schiff base (L1), 2,2'-bipyridine (L2) | IR, UV-Vis, Molar conductance | primescholars.com |

| [M(HL)(bipy)₂(ClO₄)] | Mn(II), Ni(II) | Azo-imine ligand (HL), 2,2'-bipyridine | FTIR, UV-Vis, NMR, Mass Spectrometry | nih.gov |

Observed Coordination Geometries (e.g., Octahedral, Square Planar, Polymeric)

The coordination of this compound and its analogous ligands to metal centers gives rise to a variety of geometries, primarily dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands involved. The most commonly observed geometries include octahedral, square planar, and polymeric structures.

Octahedral Geometry: This is a prevalent coordination geometry for metal complexes involving bipyridine-type ligands, especially with transition metals that favor a coordination number of six. In these complexes, the metal ion is located at the center of an octahedron, with the coordinating atoms of the ligands occupying the vertices. For instance, in the complex tris(2,2′-bipyridine)cobalt(II), the cobalt ion is coordinated by the nitrogen atoms of three bipyridine ligands, resulting in a slightly distorted octahedral sphere. nih.gov Similarly, a distorted octahedral environment is observed in a copper(II) complex with 2,2′-bipyridine and 3-methylbenzoate, where the copper ion is coordinated to two nitrogen atoms from the bipyridine ligand and oxygen atoms from the carboxylate and water molecules. iucr.org Ruthenium(II) polypyridyl complexes, such as those with substituted bipyridines, also typically exhibit an octahedral geometry, which is crucial for their photophysical and electrochemical properties. mdpi.comtandfonline.comresearchgate.netresearchgate.net

Square Planar Geometry: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Au(III). In these complexes, the metal ion is at the center of a square, with the four coordination sites occupied by donor atoms from the ligands. Gold(III) complexes containing 2,2′-bipyridine-3,3′-dicarboxylic acid and dithiocarbamates are assumed to adopt a square-planar geometry, a common configuration for gold(III) centers. mdpi.com Similarly, copper(II) complexes can also exhibit square planar or distorted square planar geometries, as seen in complexes with N2O2 tetradentate ligands derived from 6,6′-bis(acylamino)-2,2′-bipyridines. oup.com The planarity of these complexes can be influenced by steric interactions between the ligands.

Polymeric Structures: Bipyridine ligands, particularly those with a trans-configuration like 4,4'-bipyridine (B149096), can act as bridging ligands to form coordination polymers. These structures can range from one-dimensional chains to two- or three-dimensional networks. For example, a copper(II) complex with 2,2'-bipyridyl-3,3'-dicarboxylic acid forms polymeric chains where the cobalt(II) cation is octahedrally coordinated and bridged by the dicarboxylate ligand. tandfonline.com The flexible nature of some bipyridine ligands, like 3,3'-bipyridine, allows for the formation of various polymeric architectures, including dinuclear complexes and extended chains.

A summary of representative coordination geometries is presented in the table below.

| Metal Ion | Ligand(s) | Coordination Geometry | Reference(s) |

| Co(II) | 2,2′-bipyridine | Distorted Octahedral | nih.gov |

| Cu(II) | 2,2′-bipyridine, 3-methylbenzoate, H₂O | Distorted Octahedral | iucr.org |

| Ru(II) | Substituted 2,2'-bipyridines | Octahedral | mdpi.comtandfonline.comresearchgate.netresearchgate.net |

| Au(III) | 2,2′-bipyridine-3,3′-dicarboxylic acid, Dithiocarbamate | Square Planar | mdpi.com |

| Cu(II) | 6,6′-Bis(acylamino)-2,2′-bipyridines | Square Planar | oup.com |

| Co(II) | 2,2'-bipyridyl-3,3'-dicarboxylate, H₂O | Polymeric (Chains) | tandfonline.com |

Interactions with Diverse Metal Centers (e.g., Ru, Ir, Re, Fe, Cu, Ni, Co, Zn, Sm, U, Mn, Nb, Mo, Ta, W, Cr)

This compound and its analogs form stable complexes with a wide array of metal centers, spanning the transition metals, lanthanides, and actinides. The nature of these interactions is influenced by the metal's oxidation state, ionic radius, and preferred coordination geometry, as well as the electronic and steric properties of the bipyridine ligand.

Ruthenium (Ru): Ruthenium complexes with bipyridine ligands, particularly Ru(II), are extensively studied for their rich photophysical and electrochemical properties. mdpi.comtandfonline.comresearchgate.netresearchgate.net These complexes, typically with a [Ru(bpy)₃]²⁺ core (where bpy is 2,2'-bipyridine or a derivative), exhibit strong metal-to-ligand charge transfer (MLCT) bands in their electronic spectra. mdpi.comwikipedia.org The synthesis of such complexes often involves the reaction of a ruthenium precursor like RuCl₃ or [Ru(bpy)₂Cl₂] with the desired bipyridine ligand. tandfonline.comresearchgate.net

Iridium (Ir): Iridium(III) complexes with bipyridine ligands are known for their phosphorescent properties and applications in organic light-emitting diodes (OLEDs) and as sensors. rsc.orgnih.govtcichemicals.comacs.org Cyclometalated iridium(III) complexes, where a C-N bond is formed between the metal and a ligand, often in conjunction with a bipyridine ligand, are particularly notable for their high quantum yields and long-lived excited states. nih.gov

Rhenium (Re): Rhenium(I) tricarbonyl complexes with diimine ligands like bipyridine are of interest in areas such as catalysis and photochemistry. These complexes can be synthesized from rhenium pentacarbonyl halides, and their properties can be tuned by modifying the bipyridine ligand. nih.gov

Iron (Fe): Iron complexes with bipyridine ligands are well-known, with the tris(bipyridine)iron(II) complex, [Fe(bpy)₃]²⁺, being a classic example used in analytical chemistry for its intense red color. wikipedia.org The coordination environment is typically octahedral, and these complexes can exhibit spin-crossover behavior depending on the ligand field strength. rsc.org

Copper (Cu): Copper(II) readily forms complexes with bipyridine ligands, often resulting in distorted octahedral or square planar geometries. iucr.orgeurjchem.comdyenamo.sescilit.comnih.gov These complexes have been investigated for their potential catalytic and biological activities. The synthesis is generally straightforward, involving the reaction of a copper(II) salt with the bipyridine ligand in a suitable solvent. iucr.orgeurjchem.com

Nickel (Ni): Nickel(II) complexes with bipyridine ligands can adopt various geometries, including octahedral and square planar, depending on the other ligands present. cdnsciencepub.com The isotropic shifts in the ¹H NMR spectra of paramagnetic Ni(II) complexes with methyl-substituted bipyridines have been studied to understand the spin delocalization mechanisms. cdnsciencepub.com

Cobalt (Co): Cobalt(II) and Cobalt(III) both form stable complexes with bipyridine ligands. nih.govtandfonline.comcdnsciencepub.comresearchgate.netiucr.orgtandfonline.com The tris(bipyridine)cobalt(II) complex is a well-characterized example with a distorted octahedral geometry. nih.gov A specific example involving a close analog is the (+)₅₈₉-(3,3'-Dimethyl-2,2'-bipyridine)bis(ethylenediamine)cobalt(III) complex, which has been structurally characterized by X-ray crystallography, revealing a distorted octahedral geometry around the cobalt center. iucr.org

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes with bipyridine ligands. The coordination geometry is often tetrahedral or octahedral, as seen in complexes with other ancillary ligands.

Samarium (Sm): While less common, lanthanide complexes with bipyridine ligands have been synthesized. The larger ionic radii of lanthanides like samarium can lead to higher coordination numbers and different coordination geometries compared to transition metals.

Uranium (U): Uranium, an actinide, forms complexes with bipyridine ligands in various oxidation states. For instance, uranium(IV) can coordinate to bipyridine, and the redox-active nature of the bipyridine ligand can lead to interesting electronic structures where the ligand itself can be reduced to a radical anion. nih.govosti.govmdpi.comresearchgate.netacs.org

Manganese (Mn): Manganese complexes with bipyridine ligands have been explored for their catalytic activity in oxidation reactions and for their magnetic properties. They can exist in various oxidation states, with Mn(II) being common. rsc.orgresearchgate.netresearchgate.net

Niobium (Nb) and Tantalum (Ta): Niobium and tantalum in their higher oxidation states (+5) form halide complexes that can react with bipyridine to form adducts. nih.govacs.orgnsf.govunipi.itnih.gov For example, mononuclear 2-pyridylimido complexes of tantalum and niobium, M(=Npy)Cl₃(bipy), have been synthesized and structurally characterized. acs.org

Molybdenum (Mo) and Tungsten (W): Molybdenum and tungsten form a variety of complexes with bipyridine ligands, including carbonyl complexes like [M(CO)₄(bpy)] (M = Mo, W). researchgate.netresearchgate.netthieme-connect.dedtic.milcapes.gov.br These have been investigated as electrocatalysts for CO₂ reduction.

Chromium (Cr): Chromium(III) forms stable octahedral complexes with bipyridine ligands, such as [Cr(bpy)₃]³⁺. These complexes are of interest for their photochemical and photophysical properties. thieme-connect.de

The following table summarizes the interactions of various metal centers with bipyridine and its analogs.

| Metal Center | Typical Oxidation State(s) | Key Features of Interaction | Reference(s) |

| Ru | +2, +3 | Strong MLCT bands, rich electrochemistry, octahedral geometry. | mdpi.comtandfonline.comresearchgate.netresearchgate.netwikipedia.org |

| Ir | +3 | Strong phosphorescence, used in OLEDs and sensors, often cyclometalated. | rsc.orgnih.govtcichemicals.comacs.org |

| Re | +1 | Carbonyl complexes, of interest in catalysis and photochemistry. | nih.gov |

| Fe | +2, +3 | Octahedral complexes, [Fe(bpy)₃]²⁺ is a classic colorimetric reagent. | wikipedia.orgrsc.org |

| Cu | +2 | Distorted octahedral or square planar geometries, studied for catalytic and biological activity. | iucr.orgeurjchem.comdyenamo.sescilit.comnih.gov |

| Ni | +2 | Octahedral or square planar geometries, paramagnetic complexes studied by NMR. | cdnsciencepub.com |

| Co | +2, +3 | Stable octahedral complexes, structurally characterized with substituted bipyridines. | nih.govtandfonline.comcdnsciencepub.comresearchgate.netiucr.orgtandfonline.com |

| Zn | +2 | Diamagnetic tetrahedral or octahedral complexes. | |

| U | +3, +4 | Can form complexes with redox-active bipyridine radical anions. | nih.govosti.govmdpi.comresearchgate.netacs.org |

| Mn | +2, +3 | Studied for catalytic and magnetic properties. | rsc.orgresearchgate.netresearchgate.net |

| Nb, Ta | +5 | Form halide adducts with bipyridine. | nih.govacs.orgnsf.govunipi.itnih.gov |

| Mo, W | 0, +2 | Carbonyl complexes used as electrocatalysts for CO₂ reduction. | researchgate.netresearchgate.netthieme-connect.dedtic.milcapes.gov.br |

| Cr | +3 | Stable octahedral complexes with interesting photophysics. | thieme-connect.de |

Metal-Ligand Bonding Analysis and Redox Stability

Metal-to-Ligand Charge Transfer (MLCT): A key feature in the electronic spectra of many transition metal bipyridine complexes, particularly with d⁶ metals like Ru(II) and Ir(III), is the presence of intense MLCT bands. mdpi.comwikipedia.org These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. Electron-withdrawing groups on the ligand lower the energy of the π* orbitals, leading to a red-shift (lower energy) of the MLCT absorption. mdpi.com

Redox Stability and Non-Innocence of Bipyridine Ligands: Bipyridine ligands are not always passive spectators in redox reactions. They are considered "non-innocent" because their extended π-system can accept electrons, leading to the formation of ligand-based radical anions (bpy⁻) or even dianions (bpy²⁻). wikipedia.org This redox activity is evident in the cyclic voltammetry of many bipyridine complexes, which often show multiple reversible reduction waves corresponding to the stepwise reduction of the bipyridine ligands. mdpi.comresearchgate.net

In some cases, it can be ambiguous whether a reduction is centered on the metal or the ligand. For example, in certain uranium complexes with bipyridine, crystallographic and spectroscopic data suggest that the bipyridine ligand exists as a radical anion, while the uranium remains in a +4 oxidation state. nih.gov This highlights the ability of the bipyridine framework to act as an electron reservoir.

The redox potentials of the metal center are also significantly influenced by the bipyridine ligand. The σ-donating and π-accepting properties of the ligand stabilize the metal center, affecting the ease of oxidation or reduction. For instance, in a series of ruthenium(III) bipyridine complexes, the Ru(III)/Ru(IV) oxidation and Ru(III)/Ru(II) reduction potentials are modulated by the other ligands present in the coordination sphere. researchgate.net

The stability of the metal-ligand bond is generally high, contributing to the robustness of these complexes. However, in some cases, ligand substitution reactions can occur. For example, in certain ruthenium(III) bipyridine complexes, coordinated solvent molecules can be labile and readily exchanged. researchgate.net

A summary of key bonding and redox characteristics is provided in the table below.

| Feature | Description | Consequence | Reference(s) |

| σ-Donation | Lone pairs on the two nitrogen atoms of the bipyridine ligand donate electron density to vacant orbitals on the metal center, forming a stable chelate ring. | Primary contribution to the formation and stability of the metal-ligand bond. | |

| π-Back-donation | Filled d-orbitals on the metal center donate electron density back into the empty π* orbitals of the bipyridine ligand. | Strengthens the metal-ligand bond, influences the electronic structure, and gives rise to MLCT transitions. | mdpi.comwikipedia.org |

| Metal-to-Ligand Charge Transfer (MLCT) | Electronic transition from metal d-orbitals to ligand π* orbitals, often observed in the UV-Vis spectra. | Responsible for the intense colors and photophysical properties of many bipyridine complexes. | mdpi.comwikipedia.org |

| Redox Non-Innocence | The bipyridine ligand can accept one or more electrons to form radical anions or dianions. | Allows the ligand to actively participate in redox reactions, influencing the overall electrochemical behavior of the complex. | researchgate.netwikipedia.orgnih.gov |

Reactivity and Reaction Mechanisms of 2 Methyl 3,3 Bipyridine Complexes

Ligand-Based Reactivity within Metal Coordination Spheres

Once coordinated to a metal center, the 2-Methyl-3,3'-bipyridine ligand is not merely a spectator. Its aromatic rings can become susceptible to a range of reactions that are often facilitated by the metal. Bipyridine ligands are recognized as "redox non-innocent," meaning the ligand itself can be oxidized or reduced within the complex. mdpi.com This property is fundamental to its role in many catalytic processes.

Research on analogous bipyridine complexes has shown that the pyridine (B92270) rings can undergo dearomatization reactions. For instance, in certain rhenium carbonyl complexes containing 2,2'-bipyridine (B1663995), deprotonation of the coordinated ligand can lead to intramolecular C-C coupling, a process that dearomatizes one of the pyridine rings. researchgate.net The methyl group in this compound can influence the electron density and steric environment of the pyridine rings, potentially affecting the regioselectivity and feasibility of such ligand-based transformations. nih.gov Furthermore, the nitrogen atoms of the pyridine rings act as Lewis bases, forming stable chelate complexes with transition metals, which can undergo reactions like oxidation to form N-oxides under controlled conditions.

Metal-Center Reactivity and Ligand Field Effects

The this compound ligand significantly influences the electronic structure and, consequently, the reactivity of the metal center. The methyl group is electron-donating, which generally increases the electron density at the metal. This enhanced electron density can, in turn, affect the metal's redox potential and its propensity to engage in oxidative addition or facilitate reductive elimination.

Studies on copper complexes with methylated bipyridine ligands have demonstrated that the number and position of methyl groups can finely tune the electrochemical potential of the Cu(I)/Cu(II) redox couple. acs.org This tuning is a result of both electronic effects and steric influences that can distort the coordination geometry around the metal ion. For example, steric hindrance can favor lower coordination numbers or induce geometries that facilitate specific catalytic steps. In the context of CO2 reduction catalysis, the electronic properties of substituted bipyridine ligands on tungsten or ruthenium centers have been shown to impact the catalytic efficiency by modifying the energy levels of the metal-carbonyl orbitals and the stability of reaction intermediates. nih.govnih.gov

Mechanistic Investigations of Complex Transformations

Understanding the detailed step-by-step mechanisms of reactions involving this compound complexes is crucial for optimizing existing catalytic systems and designing new ones. Research has focused on elucidating the fundamental steps of catalytic cycles, ligand exchange dynamics, and more complex ligand-based transformations.

The elementary steps of oxidative addition, transmetalation, and reductive elimination are the cornerstone of many cross-coupling reactions catalyzed by transition metal complexes. libretexts.org While specific studies on this compound are limited, extensive research on analogous 2,2'-bipyridine systems provides a clear mechanistic framework.

For example, gold(I) complexes ligated by 2,2'-bipyridine have been shown to facilitate all three key steps of a biaryl cross-coupling cycle. nih.govresearchgate.net The cycle is initiated by the oxidative addition of an aryl iodide to the Au(I) center, forming a square planar Au(III) species. This is followed by a transmetalation step, for instance with an aryl-zinc reagent, which exchanges the iodide for a second aryl group. The final step is the C-C reductive elimination from the Au(III) center, which forms the biaryl product and regenerates the active Au(I) catalyst. nih.gov Computational studies have provided insight into the oxidative addition step, revealing that electron-rich aryl iodides react faster. nih.govresearchgate.net Similarly, mechanistic studies on dimethylplatinum(II) complexes with 2,2'-bipyridine have detailed the kinetics and pathways of oxidative addition and subsequent reductive elimination. acs.org

Table 1: Key Mechanistic Findings in Catalytic Cycles with Bipyridine Ligands

| Catalytic Step | Metal Center | Bipyridine Ligand | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Oxidative Addition | Au(I) | 2,2'-Bipyridine | Facilitates addition of aryl iodides to form Au(III) complexes; faster for electron-rich aryls. | nih.govresearchgate.net |

| Transmetalation | Au(III) | 2,2'-Bipyridine | Aryl-zinc transmetalation follows oxidative addition. | nih.gov |

| Reductive Elimination | Au(III) | 2,2'-Bipyridine | C-C bond formation produces biaryl and regenerates Au(I). | nih.govresearchgate.net |

| Oxidative Addition | Pd(II) | 2,2'-Bipyridine | Occurs via an SN2 mechanism with methyl iodide. | acs.org |

The dynamics of ligand dissociation and association are critical for catalytic activity, as a vacant coordination site is often required for substrate binding. The stability of the metal-ligand bond in this compound complexes is influenced by both electronic effects and the steric profile of the ligand.

A more drastic form of ligand-based reactivity is the cleavage of C-N bonds within the pyridine ring itself. Such reactions are of great interest for their relevance to industrial processes like hydrodenitrogenation (HDN), which removes nitrogen from crude oil fractions. openaire.eunih.gov

Detailed mechanistic studies on rhenium(I) carbonyl complexes containing 2,2'-bipyridine have unraveled a pathway for pyridine ring-opening under mild conditions. nih.govacs.org The proposed mechanism involves several key steps:

Deprotonation and Dearomatization: A strong base causes the deprotonation of an ancillary ligand, which then attacks a pyridine ring of the bipyridine, leading to a dearomatized C-C coupled product. researchgate.netacs.org

Ring Contraction: Subsequent deprotonation of the now dearomatized pyridine ring is crucial to induce a ring contraction. openaire.eunih.govacs.org

C-N Bond Cleavage: This contraction triggers the extrusion of the nitrogen atom from the ring, resulting in the cleavage of a C-N bond. nih.govacs.org

Computational calculations have been instrumental in mapping this intricate reaction pathway and identifying key intermediates. nih.govacs.org The isolation and characterization of several of these proposed intermediates provide strong experimental support for the mechanism. nih.gov

Spectroscopic Characterization Techniques for 2 Methyl 3,3 Bipyridine and Its Complexes

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a important tool for examining the electronic transitions within 2-Methyl-3,3'-bipyridine and its complexes. The free ligand exhibits strong absorption bands in the UV region, which are attributed to π-π* transitions within the bipyridine framework. ijcce.ac.ir Upon coordination to a metal center, these bands may shift, and new bands, known as metal-to-ligand charge transfer (MLCT) bands, often appear in the visible region. ijcce.ac.iracs.org

For instance, a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) displays intense absorption bands between 206-285 nm, assigned to intra-ligand π-π* transitions. ijcce.ac.ir Additionally, this complex shows two medium absorption bands at 300 and 312 nm, which are attributed to MLCT. ijcce.ac.ir Similarly, ruthenium(II) bipyridine carbonyl complexes exhibit photochemical decarbonylation that can be monitored by UV-Vis spectroscopy, revealing changes in the coordination sphere. hzdr.de The substitution pattern on the bipyridine ligand, such as the presence of electron-donating or withdrawing groups, can influence the energy of these MLCT bands. hzdr.de

In a study of molybdenum(0) complexes, a complex with a 2,5-diphenylthiophene (B121853) based ligand, [Mo(L3)3], showed a red-shift in its UV-vis absorption bands compared to a similar complex, [Mo(L2)3]. The ligand-centered π–π* absorption band shifted from 232 nm to 285 nm, and the lowest MLCT absorption band shifted from 480 nm to 550 nm, indicating a greater extent of π-conjugation in the new ligand. acs.org

| Compound/Complex | λmax (nm) | Transition | Reference |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | 206-285 | π-π | ijcce.ac.ir |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | 300, 312 | MLCT | ijcce.ac.ir |

| [Mo(L2)3] | 232 | π–π | acs.org |

| [Mo(L2)3] | 480 | MLCT | acs.org |

| [Mo(L3)3] | 285 | π–π* | acs.org |

| [Mo(L3)3] | 550 | MLCT | acs.org |

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the vibrational modes of this compound and its complexes, offering insights into coordination and bonding. The FT-IR spectrum of the free ligand displays characteristic bands for C=N and C=C stretching vibrations. chemmethod.com Upon complexation, these bands often shift to higher wavenumbers, indicating coordination of the bipyridine nitrogen atoms to the metal center. ijcce.ac.irchemmethod.com

For example, in complexes of rhodium(III) and gold(III) with 2,2'-bipyridine (B1663995), the C=N and C=C stretching vibrations, observed at 1604-1481 cm⁻¹ and 1509-1450 cm⁻¹, respectively, in the free ligand, shift to higher frequencies upon coordination. chemmethod.com This shift is a strong indicator of the nitrogen atoms' involvement in bonding with the metal. chemmethod.com Furthermore, the appearance of new bands in the far-infrared region can be assigned to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. ijcce.ac.ir In a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine, Ni-N stretching vibrations were observed at 294 and 278 cm⁻¹. ijcce.ac.ir

In ruthenium(II) carbonyl complexes, the C≡O stretching vibrations are prominent in the IR spectrum, typically appearing between 2100 and 1900 cm⁻¹. The positions of these bands are sensitive to the electronic properties of the bipyridine ligand; electron-withdrawing groups on the ligand cause a shift to higher frequencies. hzdr.de

| Compound/Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Free 2,2'-bipyridine | ν(C=N) + ν(C=C) | 1604-1481 | chemmethod.com |

| Free 2,2'-bipyridine | ν(C=C) | 1509-1450 | chemmethod.com |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | ν(Ni-N) | 294, 278 | ijcce.ac.ir |

| [RuLCl2(CO)2] Complexes | ν(C≡O) | 1900-2100 | hzdr.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for determining the structure of this compound and its complexes in solution. The chemical shifts of the protons and carbons in the bipyridine rings are sensitive to the electronic environment and the presence of substituents.

In the ¹H NMR spectrum of free 2,3'-bipyridine (B14897), the aromatic protons typically resonate in the region of 7.2 to 9.2 ppm. rsc.orgchemicalbook.com For instance, the ¹H NMR spectrum of 2,3'-bipyridine in CDCl₃ shows signals at δ 9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), and 7.28 – 7.22 (m, 1H). rsc.org The ¹³C NMR spectrum provides complementary information on the carbon framework. rsc.org

Upon complexation with a paramagnetic metal ion, such as Ni(II) or Co(II), the ¹H NMR signals can be significantly shifted and broadened due to the isotropic shift. cdnsciencepub.com These shifts can provide insights into the magnetic properties and the distribution of unpaired electron spin density within the complex. For example, in tris(methyl-substituted bipyridine)nickel(II) complexes, the proton resonances are spread over a wide range, with the 6,6'-protons often being too broad to be observed. cdnsciencepub.com The observation of multiple resonance peaks for a particular proton in complexes with unsymmetrically substituted bipyridines can indicate the presence of geometric isomers (cis and trans). cdnsciencepub.com

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 2,3'-Bipyridine | ¹H | 9.18, 8.70, 8.63, 8.29, 7.75, 7.37, 7.25 | CDCl₃ | rsc.org |

| 2,3'-Bipyridine | ¹³C | 154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5 | CDCl₃ | rsc.org |

| Tris(4-me-bipy)Ni(II) | ¹H | ~-45 (5,5'-H), ~-60 (3,3'-H) | - | cdnsciencepub.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying paramagnetic complexes of this compound, particularly those involving transition metals with unpaired electrons. EPR provides detailed information about the electronic structure and the environment of the metal center.

For binuclear copper(II) complexes, EPR spectra can indicate the coordination geometry and the nature of the metal-ligand bonding. nih.gov For example, axial EPR spectra, in conjunction with UV-Vis data, suggested pentacoordinate solution structures for certain binuclear copper(II) complexes. nih.gov In studies of molybdenum complexes, EPR spectroscopy has been used to demonstrate the fast exchange of unpaired electrons between two metal centers across a bipyridyl bridging ligand. psu.edu

The photoproducts of bipyridines carrying a diazo moiety and their copper(II) complexes have been studied by EPR in frozen solutions. rsc.org Photolysis of one such diazo compound resulted in EPR signals characteristic of a quintet state. rsc.org The EPR spectra of the corresponding copper(II) complexes showed features characteristic of high-spin complexes. rsc.org

Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are crucial for determining the molecular weight and confirming the composition of this compound and its complexes. cdnsciencepub.comrsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unambiguous identification of the compounds.

ESI-MS has been used to characterize ruthenium(II) complexes with polypyridyl ligands, helping to elucidate their molecular structures. researchgate.net In a study involving the direct H-D exchange reaction of dimethyl-2,2'-bipyridines, ESI-MS was used to monitor the extent of deuterium (B1214612) incorporation. rsc.org

X-ray Diffraction Studies for Solid-State Structural Elucidation

For example, the crystal structure of a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine, [{NiCl(6-mbipy)}₂(μ-Cl)₂], revealed a centrosymmetric structure where each Ni(II) ion is five-coordinated in a slightly distorted square-pyramidal geometry. ijcce.ac.ir The Ni...Ni distance in this complex was determined to be 3.533(1) Å. ijcce.ac.ir X-ray diffraction has also been used to study the structures of ruthenium(II) complexes with various bipyridine ligands, providing insights into how different substituents on the bipyridine ring affect the coordination environment of the metal. mdpi.com

In another example, the crystal structures of two cis-dichloro cobalt(II) mononuclear complexes with 2,2'-bipyridine and a triazole-containing dipyridine ligand were elucidated by single-crystal X-ray diffraction, confirming their molecular structures. researchgate.net

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Monoclinic | P2₁/c | Binuclear, five-coordinate Ni(II), distorted square-pyramidal geometry | ijcce.ac.ir |

| Co(bpy)₂Cl₂ | - | - | Mononuclear, cis-dichloro Co(II) | researchgate.net |

Magnetic Measurements and Their Spectroscopic Correlates

Magnetic measurements, often correlated with spectroscopic data, provide crucial information about the electronic ground state and magnetic interactions in complexes of this compound. Techniques such as SQUID magnetometry are used to determine the magnetic susceptibility of these compounds.

For instance, magnetic studies of trinuclear Ni(II), Co(II), and Fe(II) complexes with a triketonate ligand bridged by bipyridine showed antiferromagnetic behavior. researchgate.net In contrast, some manganese thioarsenate compounds with 2,2'-bipyridine ligands exhibit paramagnetic behavior, while others show dominant antiferromagnetic interactions. nih.gov

The photoproducts of bipyridines with diazo moieties and their copper complexes have been investigated using magnetic susceptibility measurements on a SQUID magnetometer. rsc.org These measurements confirmed the ground-state spin multiplicities of the photoproducts, which were consistent with the results from EPR spectroscopy. rsc.org In Co(II) complexes with methyl-substituted 2,2'-bipyridines, the magnetic properties were found to be largely unaffected by the methyl substituents. cdnsciencepub.com

| Complex Type | Magnetic Behavior | Technique | Reference |

| Trinuclear Ni(II), Co(II), Fe(II) complexes | Antiferromagnetic | SQUID | researchgate.net |

| Manganese thioarsenates with 2,2'-bipyridine | Paramagnetic or Antiferromagnetic | Magnetic Measurements | nih.gov |

| Photoproducts of diazo-bipyridines | Triplet or Quintet ground state | SQUID, EPR | rsc.org |

| Co(II) complexes with methyl-substituted bipyridines | Paramagnetic (unaffected by methyl groups) | Gouy method | cdnsciencepub.com |

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data focusing on the photophysical properties of metal complexes containing the "this compound" ligand. Extensive searches have yielded information on a variety of other methylated bipyridine isomers and their complexes, but not on the specific this compound isomer requested.

The existing body of research on methyl-substituted bipyridine complexes primarily investigates isomers such as 3,3'-dimethyl-2,2'-bipyridine, 4,4'-dimethyl-2,2'-bipyridine (B75555), 5,5'-dimethyl-2,2'-bipyridine, and 6-methyl-2,2'-bipyridine. nih.govnih.govunige.chtandfonline.com These studies provide detailed insights into the absorption and emission characteristics, excited-state dynamics, and the influence of substituents and solvents on the photophysics of their respective complexes. However, this information is not directly transferable to the this compound isomer due to the significant impact that the precise position of the methyl group has on the steric and electronic properties of the ligand, which in turn dictates the photophysical behavior of its metal complexes. unige.ch

Consequently, without specific experimental or theoretical data for "this compound" complexes, it is not possible to provide a scientifically accurate and detailed analysis as per the requested outline. The generation of content on topics such as Metal-to-Ligand Charge Transfer (MLCT) transitions, Ligand-Centered (LC) transitions, emission lifetimes, and quantum yields requires specific data that is not available in the current scientific literature for this particular compound.

Photophysical Properties of 2 Methyl 3,3 Bipyridine Complexes

Influence of Substituents and Solvent Environment on Photophysics

Effects of Electron-Withdrawing and Electron-Donating Groups

The photophysical properties of metal-bipyridine complexes are highly tunable by introducing functional groups onto the bipyridine ligands. These substituents alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) transitions responsible for their characteristic absorption and emission.

Electron-donating groups (EDGs), such as the methyl group (-CH₃) or methoxy (B1213986) group (-OMe), increase the electron density on the ligand. This generally raises the energy of the ligand's π orbitals and can destabilize the metal-based HOMO in a complex. osti.gov In ruthenium(II) complexes with substituted 2,2'-bipyridine (B1663995) ligands, EDGs like -CH₃ have been shown to induce a blue shift (hypsochromic shift) in the lowest energy MLCT absorption band. osti.gov

Conversely, electron-withdrawing groups (EWGs), such as cyano (-CN) or trifluoromethyl (-CF₃), lower the energy of the ligand's π* orbitals (the LUMO). This stabilization of the LUMO typically leads to a lower energy for the MLCT excited state, resulting in a red shift (bathochromic shift) of both absorption and emission spectra. osti.govnih.gov For instance, in a series of iridium(III) complexes based on 2',6'-difluoro-2,3'-bipyridine, substituting the ligand with a strong EWG like -CN resulted in green phosphorescence (λmax = 508 nm), while a -CF₃ group led to sky-blue emission (λmax = 468 nm). An EDG like -OMe, in contrast, produced intense blue phosphorescence.

The nature of the substituent also impacts the quantum efficiency and excited-state lifetimes. In some iridium(III) complexes, strong EDGs like -NMe₂ can lead to broad, structureless emission and poor quantum efficiency. The strategic placement of EWGs and EDGs is a fundamental tool for tuning the color, efficiency, and lifetime of bipyridine-based emitters for applications in lighting, displays, and sensing.

Table 1: Effect of Substituents on the Emission Wavelength of Selected Iridium(III) Bipyridine Complexes

| Complex Type | Substituent Group (at 4' position) | Group Type | Emission Max (λmax) | Reference |

|---|---|---|---|---|

[Ir(dfbpy)(pic)] |

–CHO | EWG | 542 nm | |

[Ir(dfbpy)(pic)] |

–CF₃ | EWG | 468 nm | |

[Ir(dfbpy)(pic)] |

–CN | EWG | 508 nm | |

[Ir(dfbpy)(pic)] |

–OMe | EDG | Blue Emission | |

[Ir(dfbpy)(pic)] |

–NMe₂ | EDG | 520 nm |

dfbpy = 2',6'-difluoro-2,3'-bipyridine; pic = picolinate. Data pertains to behavior in thin film.

Solvatochromic Behavior and Mechanisms

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. In metal-bipyridine complexes, this is often observed in their UV-Vis absorption and photoluminescence spectra and is a key indicator of a change in the dipole moment between the electronic ground state and the excited state.

Complexes that exhibit MLCT transitions are often solvatochromic. The excited state in these transitions involves a formal movement of electron density from the metal center to the ligand, creating a more polar excited state than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum. This is known as positive solvatochromism. For example, a Mo(0) complex with diisocyanide ligands, which behaves similarly to bipyridine complexes, shows emission maxima at 705 nm in cyclohexane, 720 nm in toluene, and 730 nm in the more polar tetrahydrofuran (B95107) (THF), consistent with an MLCT state where the dipole moment is larger than in the ground state. acs.org

Conversely, negative solvatochromism (a blue shift in more polar solvents) can also occur. This indicates a reduction of the dipole moment upon electronic excitation. researchgate.net The mechanism of solvatochromism can be complex, involving not just general solvent polarity but also specific interactions like hydrogen bonding between the solvent molecules and the ligand. researchgate.net For instance, the photophysical properties of ruthenium(II) polypyridyl complexes immobilized in sol-gel matrices show a blue shift in their emission energy compared to their state in solution, which is attributed to the restrictive and polar nature of the sol-gel microenvironment. dcu.ie

The extent of solvatochromism can be influenced by the ligands themselves. Increasing the π-acceptor character of the diimine ligand can give the electronic transition less charge-transfer character, thereby decreasing the solvatochromism. dtic.mil

Advanced Photofunctional Phenomena

Bipyridine ligands are central to the design of molecular systems that exhibit sophisticated photofunctional behaviors, including thermally activated delayed fluorescence and photon upconversion.

Thermally Activated Delayed Fluorescence (TADF) in Related Bipyridine Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, dramatically enhancing the efficiency of organic light-emitting diodes (OLEDs). mdpi.com The process relies on molecules designed to have a very small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. mdpi.com

The mechanism proceeds as follows: upon photoexcitation, the molecule is promoted to the S₁ state. While some molecules will fluoresce directly back to the ground state (S₀), most can undergo intersystem crossing (ISC) to the T₁ state. In TADF materials, the small ΔE_ST allows the triplet excitons to return to the S₁ state via a thermally assisted process called reverse intersystem crossing (RISC). This repopulated S₁ state then contributes to additional fluorescence, which is "delayed" relative to the initial, prompt fluorescence. mdpi.commdpi.com

A prominent example in related bipyridine systems is 2,2'-bipyridine-3,3'-diol (B1205928) (BP(OH)₂). mdpi.comnih.gov This molecule exhibits both TADF and excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov Theoretical studies suggest that after photoexcitation, the molecule undergoes a single ESIPT process, and the resulting structure has a small S₁-T₁ gap that facilitates the TADF mechanism. mdpi.comnih.gov Recent investigations have clarified that the T₃ state plays a predominant role in the TADF process for this molecule. nih.gov

Copper(I) complexes containing both phosphine (B1218219) and bipyridine-type (N^N) ligands are another important class of TADF emitters. mdpi.com The combination of the metal, phosphine ligands, and diimine ligands leads to a small ΔE_ST, enabling efficient harvesting of triplet states for bright emission. mdpi.com

Table 2: Photophysical Data for a Representative TADF Molecule

| Compound | S₁ Energy | T₁ Energy | ΔE_ST | Key Feature | Reference |

|---|---|---|---|---|---|

| 2,2'-Bipyridine-3,3'-diol | ~3.2 eV | ~2.9-3.1 eV | Small | Exhibits both TADF and ESIPT | mdpi.comnih.gov |

Energy values are approximate and depend on the specific environment and computational method.

Triplet-Triplet Annihilation Upconversion (TTA-UC) in Bipyridine Complexes

Triplet-Triplet Annihilation Upconversion (TTA-UC) is a process that converts two low-energy photons into one higher-energy photon. This is achieved through a sequence of energy transfer steps involving two types of molecules: a photosensitizer and an annihilator (or emitter). Bipyridine complexes, particularly those of ruthenium(II) and osmium(II), are archetypal sensitizers for TTA-UC. acs.orgnih.govresearchgate.net

The TTA-UC mechanism unfolds as follows:

Sensitizer (B1316253) Excitation: The sensitizer, often a metal-bipyridine complex like [Ru(bpy)₃]²⁺, absorbs a low-energy photon, promoting it to an excited singlet state. dcu.ie

Intersystem Crossing (ISC): The sensitizer rapidly and efficiently undergoes ISC to its long-lived triplet state (³MLCT state). soton.ac.uk

Triplet-Triplet Energy Transfer (TTET): The triplet sensitizer collides with a ground-state annihilator molecule (e.g., 9,10-diphenylanthracene, DPA) and transfers its energy via a Dexter energy transfer mechanism. This returns the sensitizer to its ground state and creates a triplet-state annihilator. soton.ac.uk

Triplet-Triplet Annihilation (TTA): Two triplet-state annihilator molecules diffuse and collide. In this annihilation event, one molecule is promoted to its excited singlet state, while the other returns to the ground state. nih.govresearchgate.net

Upconverted Emission: The excited singlet-state annihilator decays back to its ground state by emitting a photon of higher energy (shorter wavelength) than the photons initially absorbed by the sensitizer. acs.org

The efficiency of TTA-UC depends critically on the properties of both the sensitizer and the annihilator, including the sensitizer's triplet state lifetime and the annihilator's fluorescence quantum yield. soton.ac.ukresearchgate.net For instance, a photorobust Mo(0) complex was used to sensitize DPA, resulting in red-to-blue upconversion (a 0.93 eV anti-Stokes shift) with delayed blue fluorescence from the DPA. acs.orgnih.gov

Table 3: Components of a Typical TTA-Upconversion System

| Component | Example Compound | Role | Key Property | Reference |

|---|---|---|---|---|

| Sensitizer | Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) | Absorbs low-energy light; creates triplets | High ISC efficiency; long triplet lifetime | dcu.ieresearchgate.net |

| Annihilator | 9,10-Diphenylanthracene (DPA) | Accepts triplet energy; emits high-energy light | High fluorescence quantum yield; suitable triplet energy | acs.orgresearchgate.net |

Electrochemical Behavior of 2 Methyl 3,3 Bipyridine Complexes

Redox Potentials and Their Mechanistic Origins

The redox potentials of transition metal complexes are a direct measure of the energy required to add or remove electrons. These potentials are intrinsically linked to the electronic structure of the complex, which is a composite of the metal center and its surrounding ligands. In complexes of 2-Methyl-3,3'-bipyridine, both metal-centered and ligand-centered redox processes are observed.

Typically, the oxidation of these complexes is a metal-centered event, corresponding to the M(n)/M(n+1) couple (e.g., Ru(II)/Ru(III) or Co(II)/Co(III)). The potential at which this occurs is sensitive to the electron-donating or electron-withdrawing nature of the ligands. The methyl group is an electron-donating group. Its presence on the bipyridine ring increases the electron density on the ligand, which in turn donates more electron density to the metal center. This increased electron density at the metal makes it easier to oxidize, resulting in a cathodic shift (a shift to less positive potentials) of the metal-centered oxidation wave compared to an unsubstituted bipyridine complex. For instance, studies on ruthenium complexes have shown that electron-donating substituents lead to a decrease in the redox potential. mdpi.com

Conversely, reduction processes are often ligand-centered, involving the acceptance of electrons into the π* orbitals of the bipyridine ligand. The electron-donating methyl group raises the energy of these π* orbitals, making the reduction more difficult. This results in a cathodic shift (a shift to more negative potentials) for the ligand-based reduction waves. The first reduction is typically a reversible one-electron process to form a radical anion complex, [M(L•⁻)]. Subsequent reductions can occur at more negative potentials.

The mechanistic origin of these potentials lies in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many polypyridyl complexes, the HOMO is predominantly metal-based, while the LUMO is ligand-based. The metal-centered oxidation potential is thus related to the energy of the HOMO, and the ligand-centered reduction potential is related to the energy of the LUMO. mdpi.com The introduction of the methyl group on the 3,3'-bipyridine (B1266100) ligand destabilizes the HOMO (making oxidation easier) and the LUMO (making reduction harder).

The table below presents typical redox potential data for related bipyridine complexes, illustrating the effect of substituents. While specific data for this compound complexes are scarce, these examples provide a basis for understanding its expected behavior.

Cyclic Voltammetry Studies of Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful technique for investigating the electron transfer processes of this compound complexes. A typical CV experiment reveals the potentials at which redox events occur and provides information about the reversibility and kinetics of these electron transfer steps.

For a representative complex, such as a ruthenium(II) or cobalt(II) complex with this compound ligands, the cyclic voltammogram would display characteristic features. In the anodic (positive potential) scan, a reversible one-electron oxidation wave corresponding to the metal center (e.g., Ru(II) → Ru(III) + e⁻) is expected. nih.govresearchgate.net The reversibility is indicated by a peak separation (ΔEp = Epa - Epc) close to the theoretical value of 59/n mV (where n is the number of electrons) at room temperature and a peak current ratio (ipa/ipc) of approximately one.

In the cathodic (negative potential) scan, a series of reduction waves are typically observed. These are assigned to the sequential one-electron reduction of the bipyridine ligands. diva-portal.orgmdpi.com The first reduction is often reversible and corresponds to the formation of a ligand-based radical anion. The potential of this first reduction is influenced by the electron-donating methyl group, which shifts it to a more negative value compared to the unsubstituted bipyridine ligand. Subsequent reductions may be more complex and can be irreversible, sometimes involving dissociation of the ligand. gamry.com

Studies on manganese carbonyl complexes with bipyridine ligands have shown that the structural and redox properties are significantly affected by chemical modifications to the polypyridyl ligand. nih.gov Similarly, the specific placement of the methyl group at the 2-position on the 3,3'-bipyridine ligand is expected to introduce steric constraints that could affect the planarity of the ligand upon reduction, potentially influencing the reversibility of the electron transfer process. The use of 3,3'-bipyridine ligands in some cobalt complexes has been reported to result in no detectable catalytic activity for CO₂ reduction, which may be linked to unfavorable redox potentials or steric hindrance caused by the substitution pattern. researchgate.net

Chronoamperometry and Diffusion Coefficient Determination

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. This method is particularly useful for studying the kinetics of chemical reactions coupled to electron transfer and for determining the diffusion coefficients of electroactive species.

When a potential is stepped to a value where a redox reaction is diffusion-controlled, the current decays over time as the concentration of the reactant at the electrode surface is depleted. The relationship between current (I), time (t), and the diffusion coefficient (D) is described by the Cottrell equation:

I(t) = nFAD¹ᐟ²C / (πt)¹ᐟ²

where:

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient

C is the bulk concentration of the analyte

By plotting I versus t⁻¹ᐟ², a linear relationship should be observed, and the diffusion coefficient (D) can be calculated from the slope. This is a standard method for determining the rate at which the complex moves through the solution to the electrode. gamry.com This parameter is crucial for understanding mass transport limitations in applications like electrocatalysis. For instance, chronoamperometric data for Group 6 metal-bipyridine complexes have been used in mechanistic studies of CO₂ reduction. reading.ac.uk The diffusion coefficient is influenced by the size and shape of the complex and the viscosity of the solvent.

Electrochemical Impedance Spectroscopy for Reaction Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a steady-state technique that provides detailed information about the kinetics of electron transfer and other processes occurring at the electrode-electrolyte interface. acs.orgacs.org In an EIS experiment, a small amplitude AC potential is applied over a wide range of frequencies, and the resulting AC current is measured. The impedance, which is the frequency-dependent resistance to current flow, is then analyzed.

The data are typically represented in a Nyquist plot (imaginary impedance vs. real impedance). For a simple, reversible redox process, the Nyquist plot shows a semicircle at high frequencies and a straight line at low frequencies.

The Semicircle: The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is inversely proportional to the standard heterogeneous rate constant (k⁰) of the electron transfer reaction. A larger semicircle indicates a slower electron transfer process.

The Straight Line: The linear portion, known as the Warburg impedance, appears at low frequencies where the reaction rate is limited by mass transport (diffusion) of the complex to the electrode.

By fitting the EIS data to an appropriate equivalent circuit model (like a Randles circuit), quantitative values for the solution resistance (Rs), double-layer capacitance (Cdl), charge-transfer resistance (Rct), and Warburg impedance can be extracted. acs.org This allows for a detailed kinetic analysis of the electron transfer process for this compound complexes. EIS is widely used to study the internal resistance and charge-transfer kinetics in devices like dye-sensitized solar cells that employ bipyridine complexes as redox mediators. acs.org

Influence of Ligand Structure and Metal Center on Redox Properties

The redox properties of this compound complexes are a direct consequence of the interplay between the ligand's structure and the identity of the central metal ion. nih.gov

Influence of Ligand Structure: The structure of the this compound ligand has both electronic and steric effects.

Electronic Effects: As an electron-donating group, the methyl substituent at the 2-position increases the electron density on the bipyridine framework. This makes the metal center easier to oxidize (more negative E₁/₂) and the ligand harder to reduce (more negative E₁/₂). mdpi.com This tuning of redox potentials is a key strategy in designing complexes for specific applications.

Steric Effects: The methyl group at the 2-position, adjacent to the coordinating nitrogen atom, introduces significant steric hindrance. This can distort the coordination geometry around the metal center, potentially weakening the metal-ligand bond. Such steric strain can affect the stability of different oxidation states and influence the kinetics of electron transfer. In some cases, bulky ligands can hinder the accessibility of the active site, which can be detrimental to catalytic performance. researchgate.net

Influence of the Metal Center: The choice of the central metal ion has a profound impact on the redox potentials. Different metals have inherently different affinities for electrons. For a given ligand set, changing the metal from, for example, Iron (Fe) to Ruthenium (Ru) to Osmium (Os) down a group in the periodic table generally leads to an increase in the ligand field splitting and changes in the energies of the metal d-orbitals. This systematically alters the HOMO and LUMO energies, thereby tuning the redox potentials. For instance, the Ru(II)/Ru(III) couple in bipyridine complexes occurs at a much more positive potential than the Fe(II)/Fe(III) couple, reflecting the greater stability of Ru(III). The electrochemical behavior of zinc complexes with bipyridine has been used to study the redox activity of the ligand itself, as zinc is redox-inactive.

The combination of these factors allows for the fine-tuning of the electrochemical properties of the complex. By strategically choosing the metal and the position and nature of substituents on the bipyridine ligand, researchers can design molecules with tailored redox potentials for targeted applications. nih.gov

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of 2-Methyl-3,3'-bipyridine Complexes

Complexes incorporating this compound and related bipyridine ligands have demonstrated significant potential in various catalytic fields. The electronic and steric properties of the bipyridine ligand can be fine-tuned by the strategic placement of substituents, thereby influencing the activity and selectivity of the metallic catalytic center.

Electrocatalysis (e.g., CO2 Reduction)

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and providing alternative sources of fuels. Bipyridine-based metal complexes, particularly those of ruthenium and iron, have emerged as promising electrocatalysts for this transformation. diva-portal.orgnih.gov

In the context of CO2 reduction, the bipyridine ligand plays a crucial role in stabilizing the metal center and facilitating the electron transfer processes necessary for catalysis. For instance, ruthenium complexes with bipyridine ligands can be electrochemically reduced, increasing the electron density at the metal center and enabling the activation of CO2. diva-portal.org One proposed mechanism involves the reduction of a [Ru(bpy)2(CO)2]2+ complex, which then activates CO2. diva-portal.org

Research has also explored the influence of substituents on the bipyridine ring. While direct studies on this compound are limited in the provided results, related studies on methylated bipyridines in other positions offer insights. For example, cobalt complexes with methylated bipyridine ligands have been investigated for photocatalytic CO2 conversion. nih.gov However, it was found that methyl groups at the 3,3'-positions, as in the case of cobalt complexes with 3,3'-bipyridine (B1266100), resulted in no detectable activity for CO2 conversion under the tested photocatalytic conditions. nih.gov This suggests that the position of the methyl group significantly impacts the catalytic performance, possibly due to steric hindrance that interferes with CO2 coordination and the accessibility of the active site. nih.gov

In contrast, iron complexes featuring modified bipyridine ligands have shown promise for the electrocatalytic reduction of CO2 to formate. nih.govchemrxiv.org These studies highlight the importance of the ligand architecture in dictating the selectivity and efficiency of the catalytic process.

Photocatalysis and Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, utilizing photocatalysts that can absorb light and engage in single-electron transfer processes with organic substrates. acs.orgethz.ch Polypyridyl complexes of ruthenium and iridium, such as the well-studied tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+), are archetypal photocatalysts in this field. acs.orgu-tokyo.ac.jp

Upon absorption of visible light, these complexes are promoted to a long-lived excited state, rendering them potent oxidizing or reducing agents. acs.orgwikipedia.org This allows them to catalyze a wide range of chemical transformations under mild conditions. The versatility of these catalysts stems from the ability to tune their redox potentials by modifying the bipyridine ligands. ethz.ch

While specific research on this compound in photoredox catalysis is not extensively detailed in the search results, the principles governing the behavior of related bipyridine complexes are applicable. For example, manganese complexes with methyl-substituted bipyridine ligands have been used as catalysts in the photochemical reduction of CO2 to CO, with the methyl groups influencing the electron-donating properties of the ligand and thus the catalytic activity. niscpr.res.in Specifically, a manganese complex with a dimethyl-bipyridine ligand (Mn-dmbpy) was found to be more effective than the unsubstituted Mn-bpy complex. niscpr.res.in

Furthermore, the photocatalytic activity of rhenium(I) complexes for CO2 reduction can be enhanced by anchoring them to periodic mesoporous organosilica containing bipyridine units. nih.gov This approach utilizes the light-harvesting properties of the support to funnel energy to the catalytic Re complex, thereby improving its efficiency. nih.gov

Water Oxidation and Water Gas Shift Reactions

The oxidation of water is a fundamental process in artificial photosynthesis and a key step in the production of hydrogen fuel. Ruthenium complexes containing bipyridine ligands are among the most studied catalysts for this reaction. nih.govnih.gov These catalysts can mediate the challenging four-electron oxidation of water to produce molecular oxygen. nih.gov The bipyridine ligands are crucial for stabilizing the high oxidation states of ruthenium required for the catalytic cycle. nih.gov

Significant progress has been made in developing single-site Ru catalysts, such as [Ru(Mebimpy)(bpy)(OH2)]2+, which can undergo oxidation to a Ru(V)=O species that attacks a water molecule, leading to O-O bond formation. nih.gov The efficiency of these catalysts can be further enhanced by using electron transfer mediators or by attaching them to electrode surfaces. nih.gov

The water-gas shift reaction (WGSR), which converts carbon monoxide and water into carbon dioxide and hydrogen, is another area where bipyridine-based catalysts have shown promise. nih.govrsc.org This reaction is industrially significant for adjusting the H2/CO ratio in synthesis gas. nih.gov Homogeneous catalysts, including iridium(III) complexes with bipyridine ligands like [(η5-Me5C5)Ir(bpy)Cl]+, have been shown to be active for the light-driven WGSR under mild conditions. rsc.org Nickel complexes with modified pyridine (B92270) ligands have also been found to effectively catalyze the WGSR. rsc.org

Development of Advanced Materials

The ability of this compound and its analogs to form stable, functional metal complexes extends their utility into the realm of materials science. These complexes are integral components in the design of advanced materials for electronic and optoelectronic applications. smolecule.com

Photovoltaic Cells

Bipyridine ligands are also central to the development of dye-sensitized solar cells (DSSCs), a type of photovoltaic cell. mdpi.com In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. Ruthenium(II) polypyridyl complexes, particularly those based on [Ru(bpy)3]2+, are among the most studied and efficient sensitizers for DSSCs. mdpi.com

The choice of ligand and its substituents is crucial for tuning the photophysical and electrochemical properties of the ruthenium complex to enhance the incident photon-to-current efficiency (IPCE). mdpi.com For example, heteroleptic ruthenium complexes with tailored bipyridine ligands have been synthesized to improve the performance of DSSCs. nih.gov

Furthermore, cobalt complexes with bipyridine ligands have been investigated as redox mediators in DSSCs. researchgate.net Tuning the properties of the mesoporous TiO2 film in conjunction with these cobalt-based electrolytes has been shown to eliminate diffusion problems and maximize photocurrent density, leading to high power conversion efficiencies. researchgate.net Doping the active layer of polymer solar cells with a bipyridine-based ruthenium dye has also been shown to improve photovoltaic performance. koreascience.kr

Luminescent Materials

Bipyridine ligands are fundamental to the design of luminescent metal complexes, particularly with transition metals like Ruthenium(II) and Iridium(III), and with lanthanide ions such as Europium(III) and Terbium(III). nih.govresearchgate.net These complexes are known for their applications in organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis. rsc.orgmdpi.com The luminescence in these materials often arises from metal-to-ligand charge transfer (MLCT) excited states. researchgate.net

The introduction of a methyl group onto the bipyridine scaffold, as in this compound, can significantly influence the photophysical properties of the resulting metal complexes. Research on related compounds, such as those with 6-methyl-2,2'-bipyridine (B1582009), has shown that methyl groups can exert a steric effect, forcing longer metal-ligand bond lengths. unige.ch This modification can lower the ligand-field strength, which may lead to the quenching of luminescence at room temperature if low-lying, non-emissive ligand-field states become thermally accessible. unige.ch However, this effect can also be harnessed; for instance, applying external pressure to such complexes has been shown to destabilize the non-emissive state, effectively "switching on" the luminescence. unige.ch

Complexes of Ruthenium(II) and Iridium(III) with functionalized bipyridine ligands often exhibit strong luminescence in the red region of the spectrum. nih.govnih.gov For example, heteroleptic Ru(II) complexes incorporating a bipyridine ligand functionalized with a methyl-containing group can exhibit intense MLCT absorption and strong photoluminescence. nih.gov Similarly, Ir(III) complexes with ancillary 2,2′-bipyridine ligands adorned with N-methyl imidazolium (B1220033) groups are also highly luminescent. nih.gov Lanthanide complexes, which benefit from the "antenna effect" where the organic ligand absorbs light and efficiently transfers the energy to the metal center, show intense, sharp emission bands. mdpi.comnih.gov Europium(III) complexes based on bipyridine derivatives, for instance, can achieve high quantum yields, making them suitable for bioimaging applications. mdpi.com

The photophysical properties of representative luminescent complexes based on substituted bipyridine ligands are summarized in the table below, illustrating the typical performance of these materials.

| Complex Type | Ligand Example | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| Ru(II) Complex | 4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine | 514 | 686 | - | nih.gov |

| Mo(0) Complex | 2,5-diphenylthiophene-based isocyanide | 550 | 720 | 0.015 | acs.org |

| Ir(III)/Au(I) Complex | N-methyl imidazolium-2,2'-bipyridine | - | 616-629 | - | nih.gov |

| Eu(III) Complex | Diamide of 2,2′-bipyridyl-6,6′-dicarboxylic acid | ~320 (excitation) | 618 | up to 18% | mdpi.com |

Supramolecular Structures and Assemblies

Bipyridines are exemplary building blocks in supramolecular chemistry due to their well-defined coordination vectors and their ability to participate in self-assembly processes to form highly ordered, multi-component architectures. researchgate.netmdpi.com These processes can be driven by either the formation of coordination bonds with metal ions (metallo-supramolecular assembly) or weaker non-covalent interactions like hydrogen bonding.

The presence of methyl groups on the bipyridine skeleton can direct the formation of specific supramolecular structures. For example, research on 4,4'-dimethyl-2,2'-bipyridine (B75555) has demonstrated its ability to form two-dimensional hydrogen-bonded networks with complementary molecules like pyromellitic acid. nih.gov In these structures, proton transfer occurs, and the resulting ions self-assemble into extended sheets through a network of N-H···O and O-H···O hydrogen bonds. nih.gov This highlights how simple functionalization can be used to program the assembly of complex non-covalent structures.

In metallo-supramolecular chemistry, bipyridine ligands are renowned for their role in forming helical structures (helicates), grids, and cages when complexed with transition metals. researchgate.net The geometry of the ligand, including the angle between the two pyridine rings, dictates the final architecture. Ligands containing two or more bipyridine units can bridge multiple metal centers, leading to the spontaneous formation of intricate structures. researchgate.net The 3,3'-bipyridine core, with its characteristic twist between the pyridine rings, is particularly suited for creating chiral or helical assemblies. The addition of a methyl group, as in this compound, introduces an element of asymmetry that can be exploited to control the chirality and structure of these assemblies. This strategy of sequential complexation, where one metal ion organizes the ligands to create a binding pocket for a second, different metal ion, has been used with other substituted bipyridines to create complex bimetallic architectures.

Sensor Development

The ability of bipyridine ligands to bind to metal ions and the sensitivity of the resulting complexes' photophysical properties to their environment make them ideal candidates for chemical sensor development. core.ac.uk Sensors based on bipyridine derivatives typically operate through a change in their luminescence or electronic properties upon interaction with a target analyte. core.ac.ukrsc.org

Luminescent chemosensors are a prominent application. Here, a bipyridine-containing metal complex is designed to be either "off" and turn "on" in the presence of an analyte, or vice versa. For example, cyclometalated Iridium(III) complexes featuring a 4'-methyl-2,2'-bipyridyl ligand have been engineered as highly sensitive phosphorescent sensors. rsc.org In one design, an oxime-functionalized complex is weakly emissive, but upon reaction with hypochlorite, the oxime is converted to a carboxylic acid, resulting in a significant enhancement of the bright orange-yellow luminescence. rsc.org In another strategy, Iridium(III) complexes are rendered non-emissive by attaching a quencher moiety (like a dinitrophenyl group) to a methyl-bipyridine ligand; the emission is turned on when a biothiol analyte cleaves the quencher. nih.gov Lanthanide complexes with substituted bipyridine ligands have also been developed as luminescent probes for anions, where the coordination of the target anion to the metal center modulates the "antenna effect" and enhances the metal-centered luminescence. nih.gov